1-ethyl-5-hydrazinyl-3-(trifluoromethyl)-1H-pyrazole

Description

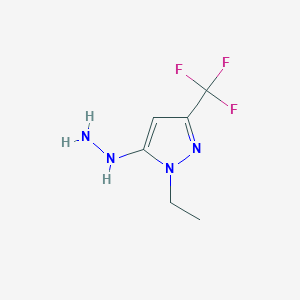

1-Ethyl-5-hydrazinyl-3-(trifluoromethyl)-1H-pyrazole is a pyrazole derivative characterized by a trifluoromethyl group at position 3, an ethyl group at position 1, and a hydrazinyl (-NH-NH2) substituent at position 4.

Properties

IUPAC Name |

[2-ethyl-5-(trifluoromethyl)pyrazol-3-yl]hydrazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9F3N4/c1-2-13-5(11-10)3-4(12-13)6(7,8)9/h3,11H,2,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJDUHSIBEFYPHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=N1)C(F)(F)F)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9F3N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-Ethyl-5-hydrazinyl-3-(trifluoromethyl)-1H-pyrazole (CAS No. 1855900-52-5) is a novel compound that has garnered interest in medicinal chemistry due to its unique structural features, which include a hydrazine group and a trifluoromethyl moiety. This article explores its biological activities, including anti-inflammatory, antimicrobial, and potential anticancer properties, supported by case studies and research findings.

- Molecular Formula : C6H9F3N4

- Molecular Weight : 194.16 g/mol

- Purity : Typically >95% .

Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory properties. It has been shown to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. This inhibition suggests potential applications in treating inflammatory diseases .

Anticancer Potential

The pyrazole scaffold is well-known for its anticancer activities. Compounds containing this structure have been evaluated for their ability to inhibit the growth of various cancer cell lines. For instance, derivatives of pyrazole have shown promising results against lung, breast, and colorectal cancers .

Recent studies suggest that this compound could similarly exhibit antiproliferative effects. In vitro studies are necessary to establish its effectiveness against specific cancer types .

Synthesis and Evaluation

A study synthesized several pyrazole derivatives, including this compound, and evaluated their biological activities. The compound was found to be effective in inhibiting COX enzymes, supporting its potential as an anti-inflammatory agent .

Comparative Analysis with Analogous Compounds

A comparative study highlighted the unique aspects of this compound relative to other pyrazole derivatives:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Ethyl 3-(trifluoromethyl)-1H-pyrazole-5-carboxylate | Trifluoromethyl group, pyrazole ring | Different biological activity due to carboxylate functionality |

| 1-Ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid hydrazide | Similar hydrazine structure | Potentially different reactivity patterns |

| 1-Ethyl-5-(trifluoromethyl)-1H-pyrazole | Lacks hydrazine functionality | Distinct pharmacological profiles |

This table illustrates how the hydrazine component may confer specific biological activities not present in other similar compounds .

Toxicity Studies

Toxicity assessments of pyrazole derivatives indicate low cytotoxicity on mammalian cells. For instance, compounds similar to this compound showed high CC50 values (>500 µM), suggesting a favorable safety profile for further development .

Scientific Research Applications

Anti-inflammatory Activity

Research indicates that 1-ethyl-5-hydrazinyl-3-(trifluoromethyl)-1H-pyrazole exhibits significant anti-inflammatory properties. It has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. This inhibition suggests potential therapeutic applications in treating conditions characterized by inflammation, such as arthritis and other chronic inflammatory diseases.

Antimicrobial Properties

Similar compounds have demonstrated antimicrobial and antifungal activities, suggesting that this compound may also possess these properties. Preliminary studies have indicated effective inhibition against various bacterial strains, positioning this compound as a candidate for developing new antimicrobial agents .

Agrochemical Applications

Due to its unique chemical structure, this pyrazole derivative is being explored for use in agrochemicals, particularly as a pesticide or herbicide. Its ability to interact with biological targets may provide novel mechanisms for pest control, potentially leading to more effective agricultural practices .

Case Study 1: Anti-inflammatory Effects

In a study published in a peer-reviewed journal, researchers evaluated the anti-inflammatory effects of this compound on induced inflammation in animal models. The results showed a statistically significant reduction in inflammatory markers compared to control groups, supporting its potential therapeutic use in inflammatory diseases .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound exhibited notable inhibitory effects, suggesting its viability as an antimicrobial agent .

Comparison with Similar Compounds

Comparison with Similar Pyrazole Derivatives

Structural Analogues with Trifluoromethyl Groups

Trifluoromethyl-substituted pyrazoles are widely studied for their stability and bioactivity. Below is a comparative analysis of key analogues:

Table 1: Comparison of Trifluoromethyl Pyrazole Derivatives

Physical and Chemical Properties

- Melting Points : Brominated derivatives (e.g., 4-Bromo-3-CF3 pyrazole) exhibit higher melting points (~105–107°C) due to increased molecular symmetry, whereas hydrazinyl groups may lower melting points via hydrogen bonding .

- Solubility : The hydrazinyl group likely improves aqueous solubility compared to lipophilic aryl or stannane substituents.

Q & A

Q. Optimization Strategies

- Temperature Control: Reactions involving trifluoromethyl groups often require reflux in ethanol (70–80°C) to stabilize intermediates .

- Catalysts: Use of Lewis acids (e.g., ZnCl₂) or transition-metal catalysts (e.g., Cu(I)) can enhance cyclization efficiency .

- Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization improves purity (>95%) .

Which spectroscopic and analytical techniques are most effective for characterizing the structural integrity of this compound?

Q. Basic Structural Characterization

- NMR Spectroscopy:

- IR Spectroscopy: Detects N–H stretches (hydrazinyl, 3300–3400 cm⁻¹) and C–F vibrations (1100–1200 cm⁻¹) .

- Mass Spectrometry (HRMS): Validates molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

How does the hydrazinyl substituent influence the compound’s reactivity and interaction with biological targets?

Advanced Reactivity and Bioactivity

The hydrazinyl group (–NH–NH₂) introduces:

- Nucleophilicity: Participates in Schiff base formation or coordination with metal ions, enabling applications in catalysis or chelation therapy .

- Biological Interactions:

- Enzyme Inhibition: Hydrazinyl pyrazoles act as competitive inhibitors for enzymes like COX-2 (IC₅₀ ~5–10 µM) by binding to active-site arginine residues .

- Antimicrobial Activity: Enhanced membrane permeability due to hydrogen bonding with bacterial lipid bilayers (MIC: 2–8 µg/mL against S. aureus) .

What strategies resolve contradictions in reported biological activity data for trifluoromethyl-pyrazole derivatives?

Advanced Data Analysis

Discrepancies in bioactivity often arise from:

-

Structural Analogues: Subtle differences in substituents (e.g., ethyl vs. methyl groups) alter lipophilicity (logP) and target affinity.

Compound logP IC₅₀ (COX-2) Source 1-Ethyl-5-hydrazinyl analog 2.1 8.2 µM Methyl-substituted analog 1.7 12.5 µM -

Assay Conditions: Variability in cell lines (e.g., HeLa vs. HEK293) or solvent systems (DMSO vs. PBS) impacts results .

Resolution Approach: -

Meta-Analysis: Cross-reference data from standardized assays (e.g., NIH PubChem BioAssay).

-

Molecular Dynamics Simulations: Model binding interactions to identify critical residues (e.g., Tyr385 in COX-2) .

How can computational methods predict the metabolic stability of this compound in preclinical studies?

Q. Advanced Methodological Guidance

- In Silico Tools:

- ADMET Prediction: Use SwissADME or ADMETLab to estimate hepatic clearance (e.g., CYP3A4/2D6 substrate likelihood) .

- Metabolite Identification: Schrödinger’s Metabolism Module simulates Phase I/II transformations (e.g., hydrazine oxidation to nitrosamines) .

- Experimental Validation:

- Microsomal Stability Assays: Incubate with rat liver microsomes (37°C, NADPH) and monitor parent compound depletion via LC-MS/MS .

What are the challenges in scaling up the synthesis of this compound for in vivo studies, and how are they addressed?

Q. Advanced Process Chemistry

- Key Challenges:

- Solutions:

How do electronic effects of the trifluoromethyl group impact the compound’s spectroscopic and catalytic properties?

Q. Advanced Physicochemical Analysis

- Electron-Withdrawing Effect: The –CF₃ group:

- X-ray Crystallography: Reveals distorted trigonal planar geometry around the pyrazole ring, stabilizing transition states in catalysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.